molecular formula C11H18N2O2 B14676420 3-(3,4-Dimethoxyphenyl)propane-1,2-diamine CAS No. 31595-02-5

3-(3,4-Dimethoxyphenyl)propane-1,2-diamine

Cat. No.: B14676420
CAS No.: 31595-02-5
M. Wt: 210.27 g/mol
InChI Key: QDTSSLVCXPJCCJ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)propane-1,2-diamine is an organic compound characterized by the presence of a propane backbone substituted with a 3,4-dimethoxyphenyl group and two amine groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)propane-1,2-diamine typically involves the amination of a precursor compound, such as 3-(3,4-dimethoxyphenyl)propanoic acid. This process can be achieved through several steps:

    Reduction of 3-(3,4-dimethoxyphenyl)propanoic acid: The carboxylic acid group is reduced to an aldehyde using a reducing agent like lithium aluminum hydride (LiAlH4).

    Reductive Amination: The resulting aldehyde undergoes reductive amination with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to form the desired diamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)propane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)propane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It can be used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)propane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Similar in structure but lacks the propane backbone and additional amine group.

    3-(3,4-Dimethoxyphenyl)propanoic acid: Precursor in the synthesis of the diamine, with a carboxylic acid group instead of amine groups.

    3,4-Dimethoxycinnamaldehyde: Contains an aldehyde group and a different carbon backbone.

Uniqueness

3-(3,4-Dimethoxyphenyl)propane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amine groups and methoxy-substituted phenyl ring make it a versatile compound for various applications.

Properties

CAS No.

31595-02-5

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)propane-1,2-diamine

InChI

InChI=1S/C11H18N2O2/c1-14-10-4-3-8(5-9(13)7-12)6-11(10)15-2/h3-4,6,9H,5,7,12-13H2,1-2H3

InChI Key

QDTSSLVCXPJCCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(CN)N)OC

Origin of Product

United States

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